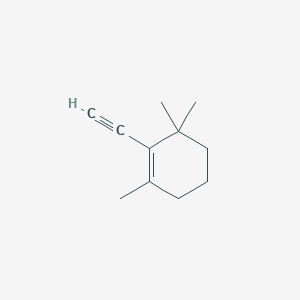













|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])/[CH:5]=[C:6](\C)/[CH:7]=[CH:8]/C1CCCC=1Br)[CH3:2].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.N1CCCCC1.C(C1C(C)(C)CCCC=1C)#C.C#C>C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH2:1]([O:3][C:4](=[O:16])[CH:5]=[CH:6][CH:7]=[CH2:8])[CH3:2] |^1:64,66,85,104|
|


|
Name
|
|
|
Quantity
|
1.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(\C=C(\C=C\C1=C(CCC1)Br)/C)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
147 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
745 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=C(CCCC1(C)C)C
|
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
reactant
|
|
Smiles
|
C#C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
293 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
95 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
At ambient temperature was added successively
|
|
Type
|
ADDITION
|
|
Details
|
To this mixture was added
|
|
Type
|
CUSTOM
|
|
Details
|
within 1 hour
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
continued for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was then poured
|
|
Type
|
CUSTOM
|
|
Details
|
into crushed ice/HCI
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOEt
|
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|


Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C=CC=C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |